molecular formula C10H20O2 B8811325 Octyloxy-acetaldehyde CAS No. 53488-14-5

Octyloxy-acetaldehyde

Cat. No.: B8811325
CAS No.: 53488-14-5
M. Wt: 172.26 g/mol
InChI Key: IJPYVMFNQLITDN-UHFFFAOYSA-N
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Description

Octyloxy-acetaldehyde, also known as 1-octyloxyethanal, is an organic compound with the molecular formula C10H20O2. It is a derivative of acetaldehyde where an octyloxy group is attached to the carbonyl carbon. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyloxy-acetaldehyde, can be synthesized through the reaction of acetaldehyde with octanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of acetaldehyde, (octyloxy)-, can be scaled up using continuous flow reactors. The process involves the same reaction mechanism but is optimized for higher yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Octyloxy-acetaldehyde, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Octyloxyacetic acid

    Reduction: 1-octyloxyethanol

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Octyloxy-acetaldehyde, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of acetaldehyde, (octyloxy)-, involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and participate in polar interactions makes it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: The parent compound, simpler in structure and more reactive.

    Propionaldehyde: Similar aldehyde with a propyl group instead of an octyloxy group.

    Butyraldehyde: Another similar aldehyde with a butyl group.

Uniqueness

Octyloxy-acetaldehyde, is unique due to the presence of the octyloxy group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it valuable in specific applications where longer alkyl chains are required for desired reactivity or solubility.

Properties

CAS No.

53488-14-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-octoxyacetaldehyde

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-12-10-8-11/h8H,2-7,9-10H2,1H3

InChI Key

IJPYVMFNQLITDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 130 grams of n-octanol, 60 grams of granular sodium hydroxide, 4 grams of Aliquat 336® (registered trademark of General Mills Chemicals, Inc.) and 110 grams of chloro acetaldehyde dimethyl acetal are heated to reflux for 4 hours. The reaction mass is cooled and 200 ml of water are added thereto with vigorous stirring. After all solids are dissolved, the aqueous phase is distilled to yield 87 grams of n-octanol (boiling point 60° C. at 1.4 mm Hg pressure) and 77 grams of n-octyl oxyacetaldehyde (boiling point 90° C. at 1.8 mm Hg). The conversion based on chloroacetaldehyde dimethyl acetal is 40% and the yield based on n-octanol is 83%.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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